4-ethoxy-5-methyl-4-(trifluoromethyl)-1H-pyrido[4,3-d]pyrimidine
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Overview
Description
4-Ethoxy-5-methyl-4-(trifluoromethyl)-1H,4H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-5-methyl-4-(trifluoromethyl)-1H,4H-pyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. . The ethoxy and methyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-5-methyl-4-(trifluoromethyl)-1H,4H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-Ethoxy-5-methyl-4-(trifluoromethyl)-1H,4H-pyrido[4,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-ethoxy-5-methyl-4-(trifluoromethyl)-1H,4H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to biological targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[4,3-d]pyrimidine derivatives with different substituents. Examples include:
- 4-chloro-5-methyl-4-(trifluoromethyl)-1H,4H-pyrido[4,3-d]pyrimidine
- 4-ethoxy-5-methyl-4-(difluoromethyl)-1H,4H-pyrido[4,3-d]pyrimidine
Uniqueness
The uniqueness of 4-ethoxy-5-methyl-4-(trifluoromethyl)-1H,4H-pyrido[4,3-d]pyrimidine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12F3N3O |
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Molecular Weight |
259.23 g/mol |
IUPAC Name |
4-ethoxy-5-methyl-4-(trifluoromethyl)-1H-pyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C11H12F3N3O/c1-3-18-10(11(12,13)14)9-7(2)15-5-4-8(9)16-6-17-10/h4-6H,3H2,1-2H3,(H,16,17) |
InChI Key |
PQQJFVZBEQJOPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C2=C(C=CN=C2C)NC=N1)C(F)(F)F |
Origin of Product |
United States |
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